molecular formula C12H16OS B14632148 Phenol, 2-(cyclohexylthio)- CAS No. 56484-57-2

Phenol, 2-(cyclohexylthio)-

Cat. No.: B14632148
CAS No.: 56484-57-2
M. Wt: 208.32 g/mol
InChI Key: FCOXJOCIEHKLES-UHFFFAOYSA-N
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Description

Phenol, 2-(cyclohexylthio)- (IUPAC name: 2-(cyclohexylsulfanyl)phenol) is a phenolic compound featuring a cyclohexylthio (-S-C₆H₁₁) substituent at the ortho position of the phenol ring. For instance, nucleophilic substitution reactions involving cyclohexanethiol and halogenated phenols are common pathways for introducing thioether groups (e.g., as seen in the synthesis of 2-(4-(cyclohexylthio)phenyl)-3-p-tolyl-1,3-thiazolidin-4-one via palladium coupling .

Properties

CAS No.

56484-57-2

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-cyclohexylsulfanylphenol

InChI

InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2

InChI Key

FCOXJOCIEHKLES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 2-(cyclohexylthio)- typically involves the nucleophilic aromatic substitution of a phenol derivative with a cyclohexylthio group. One common method is the reaction of phenol with cyclohexylthiol in the presence of a suitable catalyst under controlled conditions. The reaction may require elevated temperatures and specific solvents to achieve optimal yields .

Industrial Production Methods

Industrial production of phenol, 2-(cyclohexylthio)- often involves large-scale chemical processes that ensure high purity and yield. These processes may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(cyclohexylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Phenol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of phenol, 2-(cyclohexylthio)- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylthio group may influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₆OS (inferred).
  • Molecular Weight : ~208.3 g/mol (calculated).
  • Structure: A phenol ring with a sulfur atom bridging the ortho position to a cyclohexyl group.

Comparison with Structurally Similar Compounds

2-Cyclohexylphenol (Phenol, 2-cyclohexyl-)

  • CAS No.: 119-42-6 .
  • Molecular Formula : C₁₂H₁₆O.
  • Molecular Weight : 176.25 g/mol.
  • Key Differences: Replaces the thioether (-S-) with a direct cyclohexyl (-C₆H₁₁) linkage. Applications include intermediates in polymer synthesis .

2-Chloro-6-cyclohexylphenol

  • CAS No.: 57883-04-2 .
  • Molecular Formula : C₁₂H₁₅ClO.
  • Molecular Weight : 210.7 g/mol.
  • Key Differences : Chlorine substituent introduces greater electronegativity and polarity, enhancing reactivity in electrophilic substitutions. Used in agrochemicals and pharmaceuticals .

o-Phenylphenol (2-Biphenylol)

  • CAS No.: 90-43-7 .
  • Molecular Formula : C₁₂H₁₀O.
  • Molecular Weight : 170.21 g/mol.
  • Key Differences : A phenyl group replaces the cyclohexylthio moiety. This aromatic substituent increases rigidity and UV stability, making it a common disinfectant and preservative .

N-(Cyclohexylthio)phthalimide

  • CAS No.: 17796-82-6 .
  • Molecular Formula: C₁₄H₁₅NO₂S.
  • Molecular Weight : 261.34 g/mol.
  • Key Differences: A phthalimide group instead of phenol. Widely used as a prevulcanization inhibitor in rubber production due to its sulfur-donating capacity .

Physicochemical Properties and Reactivity

Solubility and Polarity

  • Phenol, 2-(cyclohexylthio)-: Predominantly lipophilic due to the nonpolar cyclohexylthio group. Expected to be soluble in organic solvents like toluene or dichloromethane .
  • Comparison: 2-Cyclohexylphenol: Moderately polar, soluble in alcohols. 2-Chloro-6-cyclohexylphenol: Higher polarity due to Cl, soluble in polar aprotic solvents .

Thermal Stability

  • Thioether-containing phenols (e.g., 2-(cyclohexylthio)-) may exhibit lower thermal stability compared to their ether or hydrocarbon analogs due to sulfur’s susceptibility to oxidation .

Data Tables

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Phenol, 2-(cyclohexylthio)- N/A C₁₂H₁₆OS ~208.3 Antioxidants, Intermediates
2-Cyclohexylphenol 119-42-6 C₁₂H₁₆O 176.25 Polymer Synthesis
2-Chloro-6-cyclohexylphenol 57883-04-2 C₁₂H₁₅ClO 210.7 Agrochemicals
o-Phenylphenol 90-43-7 C₁₂H₁₀O 170.21 Disinfectants
N-(Cyclohexylthio)phthalimide 17796-82-6 C₁₄H₁₅NO₂S 261.34 Rubber Vulcanization

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